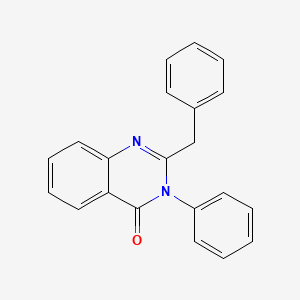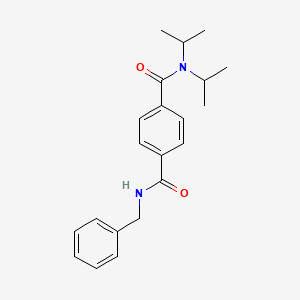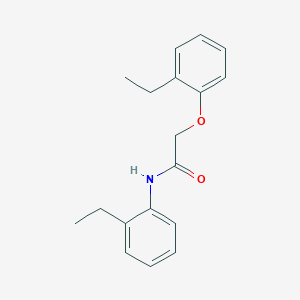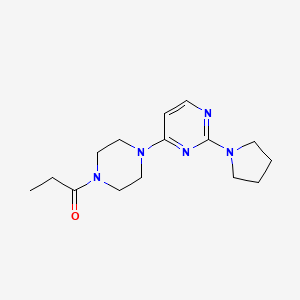![molecular formula C16H20N2OS B5598113 2-methyl-N-(4-{[(5-methyl-2-thienyl)methyl]amino}phenyl)propanamide](/img/structure/B5598113.png)
2-methyl-N-(4-{[(5-methyl-2-thienyl)methyl]amino}phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis processes for compounds similar to 2-methyl-N-(4-{[(5-methyl-2-thienyl)methyl]amino}phenyl)propanamide often involve complex reactions that highlight the interplay between different functional groups and the core structure. For instance, the synthesis of N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives demonstrates the preparation of compounds with specific activities through modification of side chains and optical isomers (Tatee et al., 1986). This process emphasizes the role of structural variation in achieving desired biological activities.
Molecular Structure Analysis
The molecular structure of compounds like 2-methyl-N-(4-{[(5-methyl-2-thienyl)methyl]amino}phenyl)propanamide is crucial for understanding their chemical behavior and interaction with biological systems. Studies on related molecules, such as 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, provide insights into the molecular configuration, crystal structure, and the importance of specific functional groups in determining the overall molecular architecture (Kulai & Mallet-Ladeira, 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds similar to 2-methyl-N-(4-{[(5-methyl-2-thienyl)methyl]amino}phenyl)propanamide can be deduced from their interactions in synthesis and application contexts. For instance, the preparation of aryloxypropanolamine derivatives, although not directly related, showcases the types of chemical reactions such functionalized propanamides might undergo, including substitution reactions, cyclizations, and the formation of heterocyclic systems (Anderson, Wang, & Jwili, 1971).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are pivotal for understanding how compounds like 2-methyl-N-(4-{[(5-methyl-2-thienyl)methyl]amino}phenyl)propanamide behave under different conditions. Although specific data for this compound is scarce, analogous compounds provide a framework for predicting such properties. For example, the characterization of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide offers valuable insights into crystallography and molecular dimensions that might be expected for similar compounds (Bai et al., 2012).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with other compounds, stability, and potential for forming derivatives, is essential for compounds like 2-methyl-N-(4-{[(5-methyl-2-thienyl)methyl]amino}phenyl)propanamide. Research on structurally similar compounds, such as the study on reaction mechanisms and product formation of phenyllithium with N,N-disubstituted cyanamides, can shed light on the chemical behaviors that might be expected from our compound of interest (Anderson, Wang, & Jwili, 1971).
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
- Pharmacokinetics and Metabolism in Preclinical Development : A study focused on the pharmacokinetics and metabolism of a propanamide compound (similar in structure to the specified compound), exploring its potential as a therapeutic agent. The research demonstrated low clearance, moderate distribution, and extensive metabolism in rats, highlighting the compound's ideal pharmacokinetic characteristics for preclinical study (Wu et al., 2006).
Synthesis and Structural Activity Relationship
- Isoxazole Derivatives as Muscle Relaxants : The synthesis and evaluation of N-substituted propanamide derivatives, including their muscle relaxant and anticonvulsant activities, were studied. This research provides insights into the structural activity relationship of these compounds, potentially guiding the development of therapeutic agents (Tatee et al., 1986).
Antibacterial Activity
- Synthesis and Antibacterial Activity of Azole Derivatives : A study on the synthesis of various azole derivatives from propanehydrazide and their antibacterial activity against Rhizobium radiobacter was conducted. This research highlights the potential of such compounds in developing new antibacterial agents (Tumosienė et al., 2012).
Detection and Analysis Methodologies
- Detection of Flutamide in Pharmaceutical Dosage : Research on the extraction and detection of flutamide (a related propanamide compound) using electrospray ionization tandem mass spectrometry was conducted. This study provides a methodological approach for the analysis of similar compounds in pharmaceutical forms, offering a framework for the detection and study of metabolites (Khan et al., 2015).
Antimicrobial Properties
- Synthesis, Cyclization, and Antimicrobial Properties : Research into the synthesis and antimicrobial properties of arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment was conducted. The study's findings contribute to the understanding of the antimicrobial activities of such compounds, which could lead to the development of new antimicrobial agents (Baranovskyi et al., 2018).
Propriétés
IUPAC Name |
2-methyl-N-[4-[(5-methylthiophen-2-yl)methylamino]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-11(2)16(19)18-14-7-5-13(6-8-14)17-10-15-9-4-12(3)20-15/h4-9,11,17H,10H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFABNGLUBIYNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC2=CC=C(C=C2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 8-(2-methoxyethyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5598034.png)
![8-(3-isopropoxybenzyl)-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5598053.png)
![2-methyl-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5598060.png)

![3-ethyl-8-[5-fluoro-2-(trifluoromethyl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598071.png)



![3,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5598096.png)
![(3S*,4R*)-1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5598101.png)



![2-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5598154.png)